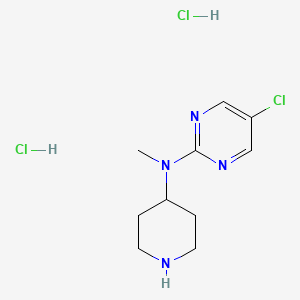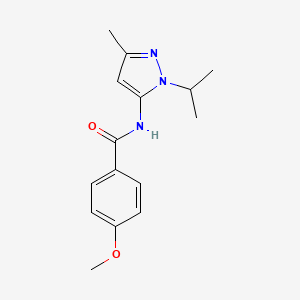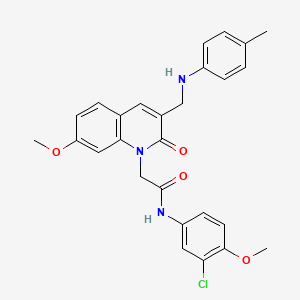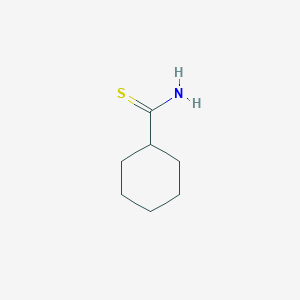
环己硫代氨基甲酰胺
描述
Cyclohexanecarbothioamide is a chemical compound with the CAS Number: 7390-42-3 . It has a molecular weight of 143.25 and its IUPAC name is cyclohexanecarbothioamide .
Molecular Structure Analysis
The molecular formula of Cyclohexanecarbothioamide is C7H13NS . It has a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 six-membered ring .
Physical And Chemical Properties Analysis
Cyclohexanecarbothioamide has a melting point of 115-116°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 238.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 43.0±0.3 cm³ .
科学研究应用
神经系统影响: 已对环己烷(一种相关化合物)对中枢神经系统的影响进行了研究。发现它会导致小鼠功能缺陷,包括海马中星形胶质细胞和微胶质细胞增加,表明潜在的神经毒性作用 (Campos-Ordonez 等,2015).
工业卫生: 在工业环境中,环己烷已被用作金属零件拆卸过程中的溶剂。一项研究将空气中的溶剂浓度与数学模型预测的浓度进行了比较,突出了其在职业健康与安全中的实用性 (Spencer & Plisko,2007).
甲烷溶解: 关于甲烷在含环己烷溶液中的溶解机理的研究为甲烷溶解度的最佳比例和条件提供了见解,这对于能源和环境科学中的应用至关重要 (Huang 等,2019).
致瘤潜力: 在小鼠皮肤中研究了环己烷作为肿瘤促进剂的潜力。该研究重点关注鸟氨酸脱羧酶 (ODC) 的诱导,ODC 是肿瘤促进的标志物,表明其在工业和实验室环境中的安全性具有影响 (Gupta & Mehrotra,1990).
化学动力学和燃烧: 已在高压条件下研究了环己烷的氧化,为化学动力学反应机理提供了有价值的数据。这对于理解各种工业应用中的燃烧过程非常重要 (Voisin 等,1998).
生物修复: 一项研究描述了环己烷降解联盟的降解能力,发现罗多球菌属 EC1 具有出色的降解能力。这一发现对于环境生物修复应用具有重要意义,尤其是在受环己烷和相关化合物污染的地区 (Lee & Cho,2008).
安全和危害
属性
IUPAC Name |
cyclohexanecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKXVYQBRGGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7390-42-3 | |
| Record name | cyclohexanecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2577086.png)
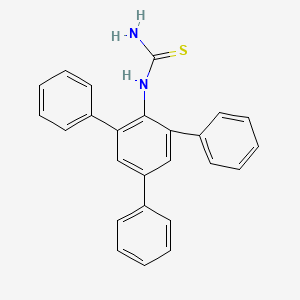
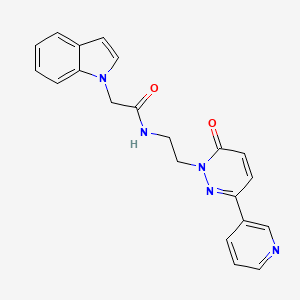

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)

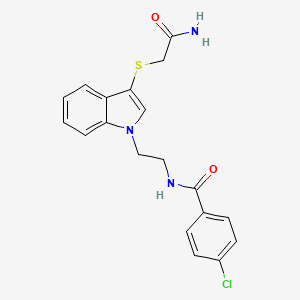

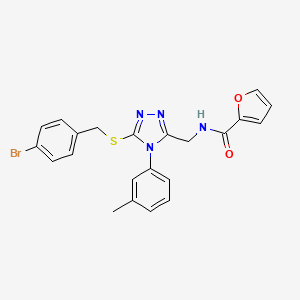
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
